

Application Note: Gas Chromatography Analysis of HCFC-123a

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Compound of Interest

Compound Name: 1,2-Dichloro-1,1,2-trifluoroethane

Cat. No.: B1204223

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Introduction

Hydrochlorofluorocarbon (HCFC) isomers are of significant interest in various fields, including atmospheric chemistry, refrigerant manufacturing, and as intermediates in chemical synthesis. HCFC-123a (**1,2-dichloro-1,1,2-trifluoroethane**, CAS No. 354-23-4) is an isomer of the more common refrigerant HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane). Due to the similar physical properties of these isomers, their separation and quantification can be challenging. Gas chromatography (GC) is a highly effective technique for the analysis of volatile compounds and is well-suited for the separation of HCFC isomers when appropriate columns and conditions are employed.^{[1][2]}

This application note provides a detailed protocol for the analysis of HCFC-123a by gas chromatography, focusing on its separation from other potential impurities and isomers. The methodologies described are intended for researchers, scientists, and professionals involved in quality control and the development of products containing or monitoring HCFCs.

Materials and Methods

1. Reagents and Standards

- HCFC-123a analytical standard (≥99.5% purity)
- HCFC-123 analytical standard (for isomer separation verification)

- High-purity solvents for sample dilution (e.g., methanol, dichloromethane, carbon disulfide)[3]
- High-purity carrier gas (Helium or Hydrogen)
- Activated coconut-shell charcoal sorbent tubes for air sampling[4]

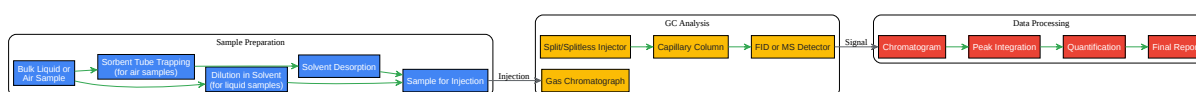
2. Instrumentation

A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required. The use of a high-resolution capillary column is crucial for isomer separation.[1] Two potential column phases are proposed for methodological development.

3. Sample Preparation

- Liquid Samples (e.g., bulk material, process streams): Prepare a dilute solution (e.g., 1% v/v) of the HCFC-123a sample in a suitable solvent like methanol or dichloromethane.
- Air Samples: For the analysis of airborne HCFC-123a, draw a known volume of air (e.g., 1 to 10 L) through a solid sorbent tube containing activated coconut-shell charcoal using a calibrated sampling pump at a flow rate of 20-50 mL/min.[3][5] Desorb the analytes from the charcoal by adding a precise volume of solvent (e.g., 1 mL of dichloromethane or carbon disulfide) and allowing it to stand for at least 30 minutes before analysis.[3][4]

4. Experimental Workflow Diagram



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Caption: Experimental workflow for the GC analysis of HCFC-123a.

Experimental Protocols

Two methods are proposed for the separation of HCFC-123a, utilizing different column polarities to achieve separation based on boiling points and specific interactions with the stationary phase.

Method 1: Separation on a Non-Polar Stationary Phase

This method is expected to separate isomers primarily based on their boiling points.

- Gas Chromatograph: System equipped with a split/splitless injector and FID.
- Column: Fused silica capillary column with a polydimethylsiloxane stationary phase (e.g., DB-1, SP-2100, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector: Split mode with a split ratio of 50:1.
- Injector Temperature: 200°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp: 5°C/min to 150°C.
 - Hold at 150°C for 2 minutes.
- Detector (FID):
 - Temperature: 250°C.
 - Hydrogen flow: 30 mL/min.
 - Air flow: 300 mL/min.

- Makeup gas (Helium or Nitrogen): 25 mL/min.
- Injection Volume: 1 μ L.

Method 2: Separation on a Polar Stationary Phase

A polar column can offer different selectivity for isomers based on dipole-dipole interactions.

- Gas Chromatograph: System equipped with a split/splitless injector and FID.
- Column: Fused silica capillary column with a polyethylene glycol (Wax) or a cyanopropyl-based stationary phase, 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector: Split mode with a split ratio of 50:1.
- Injector Temperature: 220°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 3 minutes.
 - Ramp: 8°C/min to 180°C.
 - Hold at 180°C for 5 minutes.
- Detector (FID):
 - Temperature: 250°C.
 - Flow rates as in Method 1.
- Injection Volume: 1 μ L.

Results and Discussion

The successful separation of HCFC-123a from its isomers and other impurities is critical for accurate quantification. The retention times and resolution will depend on the chosen column

and analytical conditions. It is expected that the non-polar column will elute the compounds in order of their boiling points, while the polar column may alter this elution order due to specific compound-stationary phase interactions.

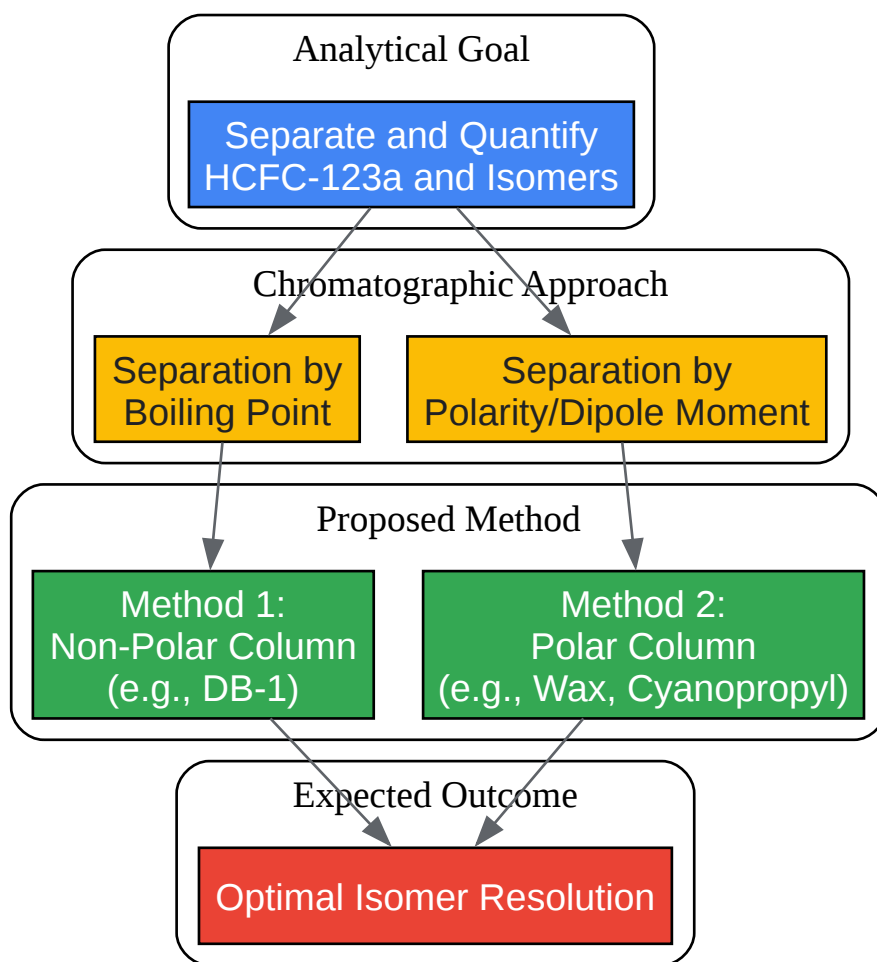
Method validation should be performed by analyzing standard solutions of HCFC-123a and its potential isomers. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following table summarizes expected and literature-based performance data. Values specific to HCFC-123a should be determined experimentally during method validation.

Parameter	HCFC-123	HCFC-123a	Method Reference
Retention Time (min)	To be determined	To be determined	Experimental
Limit of Detection (LOD)	< 0.94 ppm (air)[7]	To be determined	GC-FID[7]
Linearity (r^2)	> 0.995 (typical)	To be determined	Experimental
Precision (%RSD)	< 5% (typical)	To be determined	Experimental
Accuracy (% Recovery)	95-105% (typical)	To be determined	Experimental

Logical Relationship Diagram for Method Selection



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Caption: Logic for selecting a GC column for HCFC isomer separation.

Conclusion

This application note provides two potential starting protocols for the gas chromatographic analysis of HCFC-123a. The separation of HCFC-123a from its isomers is achievable with high-resolution capillary gas chromatography. The choice between a non-polar and a polar stationary phase will depend on the specific mixture of isomers and impurities present in the sample. For complex mixtures, utilizing both methods can provide complementary information for comprehensive characterization. It is essential to perform a full method validation to ensure the accuracy, precision, and reliability of the results for the intended application.

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References

- 1. vurup.sk [vurup.sk]
- 2. turbo.vernier.com [turbo.vernier.com]
- 3. DSpace [diposit.ub.edu]
- 4. gcms.cz [gcms.cz]
- 5. Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
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